![molecular formula C12H14BBrCl2O2 B6301349 3-Bromo-2,5-dichlorophenylboronic acid pinacol ester CAS No. 2121515-15-7](/img/structure/B6301349.png)
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester
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Overview
Description
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(3-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 351.86 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 . This indicates the presence of bromine, chlorine, and boron elements in the compound, along with carbon, hydrogen, and oxygen.Chemical Reactions Analysis
Boronic esters, including 3-Bromo-2,5-dichlorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s storage temperature is between 2-8°C .Scientific Research Applications
Building Block in Organic Synthesis
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester is a highly valuable building block in organic synthesis . It is used in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Suzuki-Miyaura Cross-Coupling
This compound is involved in Suzuki-Miyaura cross-coupling , a type of palladium-catalyzed cross-coupling reaction, used in organic synthesis to form carbon-carbon bonds .
Protodeboronation
Protodeboronation of pinacol boronic esters is another application of this compound . This process involves the removal of a boron group from an organic compound, which can be useful in various chemical transformations .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
Synthesis of Functionalized Dihalophenyl Boronic Acid
The compound is used in the lithiation of dihalophenyl dioxazaborocines for the synthesis of functionalized dihalophenyl boronic acid . This process is crucial in the creation of new boronic acid derivatives .
Trifluoromethylation
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester is involved in trifluoromethylation , a process that introduces a trifluoromethyl group into a molecule . This can be useful in the synthesis of various pharmaceuticals and agrochemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
properties
IUPAC Name |
2-(3-bromo-2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(14)10(8)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXHIVYLTUYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichlorophenylboronic acid pinacol ester |
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